molecular formula C23H25N5O3 B8107605 Flt3-IN-6

Flt3-IN-6

Cat. No.: B8107605
M. Wt: 419.5 g/mol
InChI Key: OKFAZZUSWJWRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FLT3-IN-6 is a potent inhibitor of the fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the regulation of hematopoiesis. FLT3 mutations are commonly associated with acute myeloid leukemia (AML), making FLT3 inhibitors valuable in the treatment of this malignancy .

Preparation Methods

The synthesis of FLT3-IN-6 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance the inhibitory activity against FLT3. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

FLT3-IN-6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Scientific Research Applications

FLT3-IN-6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors and to develop new inhibitors with improved efficacy.

    Biology: Employed in cell-based assays to investigate the role of FLT3 in cell signaling and proliferation.

    Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating AML and other FLT3-related malignancies.

    Industry: Applied in the development of diagnostic assays and therapeutic formulations targeting FLT3.

Mechanism of Action

FLT3-IN-6 exerts its effects by binding to the active site of the FLT3 receptor, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in FLT3-mutated cells. The molecular targets and pathways involved include the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways .

Comparison with Similar Compounds

FLT3-IN-6 is compared with other FLT3 inhibitors such as midostaurin, gilteritinib, and quizartinib. While all these compounds target FLT3, this compound is unique in its specific binding affinity and inhibitory potency. Similar compounds include:

This compound stands out due to its unique chemical structure and enhanced efficacy in preclinical models.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-4-[(1-methylpiperidin-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-28-10-8-18(9-11-28)24-17-5-2-15(3-6-17)23(29)25-22-13-19(26-27-22)16-4-7-20-21(12-16)31-14-30-20/h2-7,12-13,18,24H,8-11,14H2,1H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFAZZUSWJWRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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